molecular formula C20H22N6O2S B2791901 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2191265-89-9

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No. B2791901
CAS RN: 2191265-89-9
M. Wt: 410.5
InChI Key: NOJFTNHWQZPLRZ-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
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Scientific Research Applications

The compound , known by its chemical names “(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone” and “4-{8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine”, has potential applications in various fields of scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Drug Discovery and Development

This compound’s structure, which includes a pyrrole ring and a thiazole moiety, suggests it could be a valuable scaffold in drug discovery. The presence of these heterocyclic components is often associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound’s molecular framework could be utilized to develop new pharmacophores for treating various diseases.

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of cancers and inflammatory diseases. The pyrido[2,3-d]pyrimidin-2-yl moiety of the compound resembles structures that have shown activity in inhibiting kinase enzymes . Research could explore its efficacy as a kinase inhibitor, potentially leading to the development of new anticancer drugs.

Antimicrobial Agents

Compounds with a thiazole ring, such as the one , have been reported to exhibit antimicrobial properties . Investigating this compound’s effectiveness against various bacterial and fungal strains could lead to the discovery of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Molecular Docking Studies

The complex structure of this compound makes it an interesting candidate for molecular docking studies. These studies could reveal potential binding sites and interactions with various biological targets, providing insights into the compound’s mechanism of action and guiding further modifications to enhance its efficacy .

Synthetic Methodology Research

The synthesis of such complex molecules often requires innovative approaches. Research into the synthetic methodologies of this compound could lead to the development of new chemical reactions and processes, contributing to the field of synthetic organic chemistry .

Biological Activity Profiling

Given the diverse biological activities associated with its structural components, this compound could be used in high-throughput screening to profile its biological activity across a range of assays. This could identify potential therapeutic applications not immediately apparent from its structure alone .

Structure-Activity Relationship (SAR) Studies

The compound’s unique structure provides an opportunity to conduct SAR studies. By systematically modifying different parts of the molecule and observing the resulting changes in biological activity, researchers can gain a deeper understanding of the molecular features critical for its activity .

Biomaterials Research

The morpholine ring present in the compound suggests potential applications in biomaterials research. Morpholine derivatives have been used to modify the surface properties of biomaterials, improving their interaction with biological systems .

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-14-16(29-20(22-14)25-6-2-3-7-25)18(27)26-8-4-5-15-13-21-19(23-17(15)26)24-9-11-28-12-10-24/h2-3,6-7,13H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJFTNHWQZPLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

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